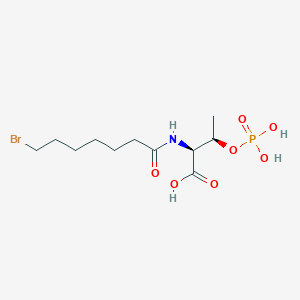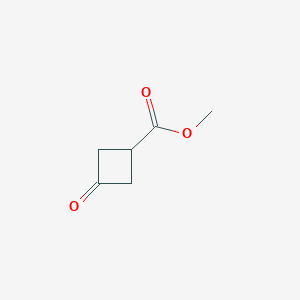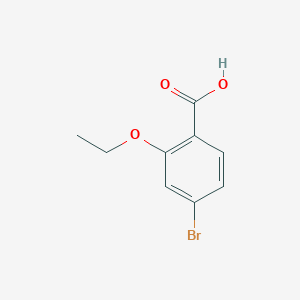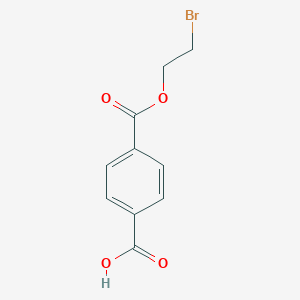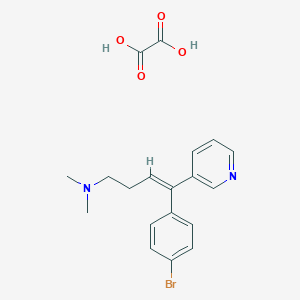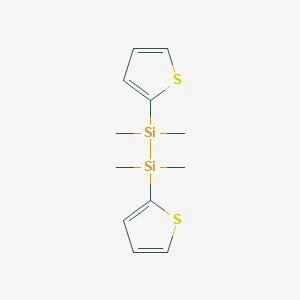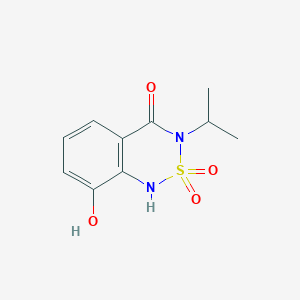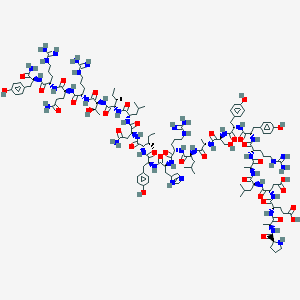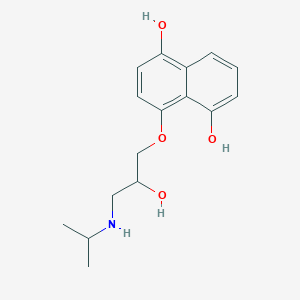
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound has been used to study the mechanism of action of beta-2 adrenergic receptors and their role in various physiological and biochemical processes.
Mecanismo De Acción
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- acts as a selective antagonist of the beta-2 adrenergic receptor. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. The binding of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- to the beta-2 adrenergic receptor blocks the downstream signaling pathways that are activated by the receptor, resulting in the inhibition of various physiological and biochemical processes.
Efectos Bioquímicos Y Fisiológicos
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of smooth muscle in the airways, which is a key mechanism in the treatment of asthma and COPD. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Additionally, 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been shown to inhibit the proliferation of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific targeting of this receptor. It also has a well-established mechanism of action and has been extensively studied in scientific research. However, the limitations of using 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments are that it is a complex compound to synthesize, which may limit its availability and increase its cost. Additionally, the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in lab experiments may be limited by its potential toxicity and side effects.
Direcciones Futuras
There are several future directions for the use of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- in scientific research. One potential direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on other physiological and biochemical processes, such as glucose metabolism and insulin secretion. Additionally, the development of new beta-2 adrenergic receptor antagonists based on the structure of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- may lead to the discovery of new drugs for the treatment of respiratory diseases and other conditions.
Métodos De Síntesis
The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- involves the reaction of 1,5-naphthalenediol with 2-(isopropylamino)ethyl 3-bromo-4-hydroxybenzoate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product. The synthesis of 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has been extensively used in scientific research to study the beta-2 adrenergic receptor and its role in various physiological and biochemical processes. It has been used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists, their binding affinity, and their effects on intracellular signaling pathways. 1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- has also been used to study the role of beta-2 adrenergic receptors in asthma, chronic obstructive pulmonary disease (COPD), and other respiratory diseases.
Propiedades
Número CAS |
114662-00-9 |
|---|---|
Nombre del producto |
1,5-Naphthalenediol, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)- |
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,5-diol |
InChI |
InChI=1S/C16H21NO4/c1-10(2)17-8-11(18)9-21-15-7-6-13(19)12-4-3-5-14(20)16(12)15/h3-7,10-11,17-20H,8-9H2,1-2H3 |
Clave InChI |
KBQGDOTZGXVBLR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
SMILES canónico |
CC(C)NCC(COC1=C2C(=C(C=C1)O)C=CC=C2O)O |
Sinónimos |
4,8-DHP 4,8-dihydroxypropranolol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



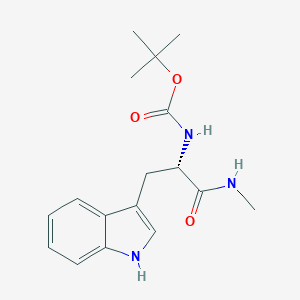
![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)
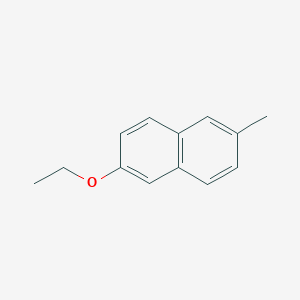
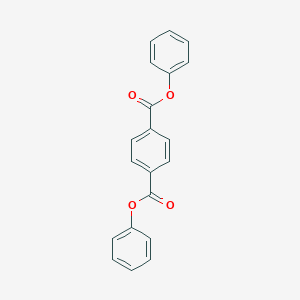
![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)
